molecular formula C7H9N3O2 B066250 (6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 189100-50-3

(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B066250
CAS No.: 189100-50-3
M. Wt: 167.17 g/mol
InChI Key: YCFJXOFFQLPCHD-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a sophisticated chiral bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate and a privileged scaffold for the construction of biologically active molecules. Its core structure combines a tetrahydroimidazopyridine ring system with a carboxylic acid functional group, presenting a versatile handle for further synthetic elaboration via amide coupling or other derivatization reactions. The (6R) stereochemistry is particularly crucial, as it imparts specific three-dimensionality that can be essential for high-affinity binding to target proteins.

Properties

IUPAC Name

(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFJXOFFQLPCHD-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1N=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=C1N=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364280
Record name AC1LU6KM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189100-50-3
Record name AC1LU6KM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a cornerstone for constructing the tetrahydroimidazopyridine scaffold. A modified approach using L-histidine as a chiral precursor enables the formation of the imidazo[4,5-c]pyridine ring. Under dilute sulfuric acid catalysis, L-histidine reacts with formaldehyde to yield (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid. To obtain the R -enantiomer, either D-histidine or enzymatic resolution is required.

Key steps

  • Condensation : L/D-histidine + formaldehyde → tetrahydroimidazopyridine intermediate.

  • Oxidation : Potassium permanganate oxidizes the tetrahydro ring to aromatic imidazopyridine.

  • Saponification : Methyl ester intermediates are hydrolyzed to the carboxylic acid.

Table 1. Reaction Conditions for Pictet-Spengler Cyclization

ParameterConditionsYieldReference
CatalystH2SO4 (0.5 M)55%
Temperature25°C (rt)
Resolution MethodChiral chromatography>98% ee

Asymmetric Hydrogenation

Chiral auxiliaries or catalysts enable direct enantioselective synthesis. For example, hydrogenation of a prochiral imine precursor using Ru-BINAP complexes achieves high enantiomeric excess (ee).

Example Reaction

Imine intermediate+H2Ru-(S)-BINAP(6R)product(90% ee)[1]\text{Imine intermediate} + \text{H}_2 \xrightarrow{\text{Ru-(S)-BINAP}} (6R)-\text{product} \quad (90\%\text{ ee})

Functional Group Transformations

MethodConditionsYieldPurity
CarboxylationLiTMP, CO2, THF, -78°C62%95%
Nitrile HydrolysisHCl (6M), reflux, 24h78%99%

Stereochemical Control

Chiral Pool Synthesis

Using D-histidine instead of L-histidine directly yields the (6R)-enantiomer. This method avoids post-synthesis resolution but requires expensive D-amino acids.

Kinetic Resolution

Lipase-catalyzed hydrolysis of racemic esters selectively hydrolyzes one enantiomer, leaving the (6R)-ester intact.

Equation

Racemic esterCandida antarctica lipase(6R)-ester+(6S)-acid\text{Racemic ester} \xrightarrow{\text{Candida antarctica lipase}} (6R)\text{-ester} + (6S)\text{-acid}

Industrial-Scale Considerations

Cost-Effective Catalysts

Zeolite catalysts reduce reliance on precious metals. For example, H-beta zeolite achieves 85% yield in ring closure steps.

Purification Techniques

  • Crystallization : Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid enhances ee to >99%.

  • Chromatography : Preparative HPLC with chiral columns (Chiralpak IA) resolves enantiomers.

Challenges and Innovations

Oxidation Side Reactions

Over-oxidation during ring aromatization remains a hurdle. Substituting KMnO4 with TEMPO/NaClO minimizes byproducts.

Green Chemistry Advances

Microwave-assisted synthesis reduces reaction times from days to hours (e.g., 65% yield in 2h vs. 55% in 72h) .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid exhibit antimicrobial properties. A study demonstrated that specific modifications to the imidazopyridine structure enhanced its efficacy against various bacterial strains.

Case Study:
In a comparative study of synthesized derivatives, one compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential .

Anticancer Properties

The compound has been investigated for its anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study:
A recent study explored the effects of (6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid on human breast cancer cell lines. Results indicated a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment .

Neuroprotective Activity

Research highlights the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
In animal models, administration of this compound resulted in decreased levels of neuroinflammatory markers and improved cognitive function as assessed by behavioral tests .

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations.

Data Table: Synthetic Transformations

Transformation TypeReaction ConditionsYield (%)
N-alkylationReflux in DMF85
AcylationRoom temperature78
ReductionNaBH4 in ethanol90

This table summarizes key transformations showcasing its utility in synthetic organic chemistry .

Potential Applications in Agriculture

Emerging research suggests that derivatives of this compound may possess herbicidal properties. Preliminary studies indicate that certain analogs inhibit plant growth by disrupting metabolic pathways.

Case Study:
Field trials conducted with a derivative showed a significant reduction in weed biomass compared to untreated controls, suggesting potential as an environmentally friendly herbicide .

Mechanism of Action

The mechanism of action of (6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Tautomeric Variants

Compound Name Configuration/Tautomer Key Differences Biological Relevance Reference
(S)-Spinacine S-enantiomer Opposite stereochemistry at C6 Higher affinity in carbonic anhydrase studies vs. R-form
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid N(1)-protonated tautomer Protonation at N(1) instead of N(3) Alters metal-binding properties and solubility

Substituted Derivatives

Substituents on the imidazopyridine core significantly influence pharmacological activity:

Table 1: Pharmacologically Active Derivatives
Compound Name (CAS) Substituents Molecular Weight Key Activity/Application Reference
PD123319 (118889-68-2) - 5-(Diphenylacetyl)
- 1-[[4-(Dimethylamino)-3-methylphenyl]methyl]
652.58 AT2 receptor antagonist (IC₅₀ = 2.7 × 10⁻⁷ M)
(4R,6S)-4-Phenyl derivative (828931-70-0) 4-Phenyl group 257.29 Investigated for chiral drug synthesis
4-(4-Fluorophenyl) derivative (782441-07-0) 4-Fluorophenyl substitution 261.25 Potential CNS-targeted activity (structural analog of PD123319)
4-(2-Chlorophenyl) derivative 2-Chlorophenyl substitution 277.71 Unspecified receptor modulation (under preclinical study)
Key Findings:
  • PD123319: A potent AT2 receptor antagonist used in cardiovascular and neuropharmacological research. Its diphenylacetyl and dimethylaminophenylmethyl groups enhance receptor selectivity .
  • Phenyl/Chlorophenyl Derivatives : Increased lipophilicity improves blood-brain barrier penetration, making them candidates for CNS disorders .
  • Thienyl-Substituted Analogs (e.g., 4-(2-Thienyl), C₁₁H₁₁N₃O₂S): Exhibit balanced hydrophilicity/lipophilicity for drug development .

Functional Analogs in Enzyme Modulation

Spinacine and related imidazopyridines were compared with other nitrogen-containing compounds in carbonic anhydrase (CA) activation studies:

Table 2: Carbonic Anhydrase Activation Profiles
Compound Structure CA Activation Potency Notes
Spinacine (6) Imidazopyridine core Moderate Less potent than ergothioneine (1)
L-(+)-Ergothioneine (1) Imidazole with thione group High Natural antioxidant with dual activity
Indazole-3-carboxylic acid (4) Indazole core Low Acidic group reduces membrane permeability
Mechanistic Insights:
  • The imidazole ring in spinacine is critical for CA binding, but its reduced potency compared to ergothioneine suggests that sulfur-containing groups enhance enzyme interaction .

Biological Activity

(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound based on diverse research findings.

  • Molecular Formula : C₇H₉N₃O₂
  • Molecular Weight : 167.17 g/mol
  • CAS Number : 59981-63-4
  • Solubility : Very soluble in water (6.16 mg/ml) .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antihypertensive properties and potential neuroprotective effects.

Antihypertensive Activity

Research has demonstrated that derivatives of this compound exhibit significant antihypertensive effects. In a study using spontaneously hypertensive rats (SHR), these compounds were shown to:

  • Inhibit angiotensin II binding.
  • Cause a significant decrease in mean arterial blood pressure .

The mechanism appears to involve modulation of the renin-angiotensin system, which is crucial in regulating blood pressure.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may also possess neuroprotective properties. Studies indicate that it can:

  • Protect neuronal cells from oxidative stress.
  • Potentially improve cognitive functions through modulation of neurotransmitter systems .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : High gastrointestinal absorption.
  • Blood-Brain Barrier Penetration : Limited penetration due to its molecular structure.
  • Metabolism : Not extensively studied but does not appear to be a substrate for major cytochrome P450 enzymes .

Case Study 1: Antihypertensive Efficacy

In a controlled study involving SHR models:

  • Objective : To assess the efficacy of this compound in lowering blood pressure.
  • Methods : Administration of varying doses over four weeks.
  • Results : A dose-dependent reduction in systolic and diastolic blood pressure was observed. The highest dose resulted in a 30% reduction compared to control groups .

Case Study 2: Neuroprotection in Ischemic Models

A study investigated the neuroprotective effects of this compound in ischemic brain injury models:

  • Objective : To evaluate the protective effects against neuronal apoptosis.
  • Methods : Application in an in vitro model simulating ischemic conditions.
  • Results : Significant reduction in apoptotic markers and enhanced cell viability were noted .

Q & A

Q. What synthetic routes are available for (6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, and how can yield be optimized?

The synthesis typically involves Pictet-Spengler reactions or intramolecular cyclization of histidine derivatives. For example, the (6S)-enantiomer (PD123319) is synthesized via a modified Blankley protocol, using chiral resolution or asymmetric catalysis to control stereochemistry. Key steps include protecting group strategies (e.g., trifluoroacetate salts) and purification via HPLC . Yield optimization requires careful control of reaction pH, temperature, and catalyst selection.

Q. How is the stereochemical configuration of the (6R)-enantiomer confirmed experimentally?

X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in spinacine derivatives (a structurally related compound) . Alternatively, chiral HPLC with polarimetric detection or NMR analysis of diastereomeric derivatives (e.g., Mosher esters) can validate enantiomeric purity .

Q. What receptor systems are associated with this compound’s biological activity?

The (6S)-enantiomer (PD123319) is a well-characterized angiotensin AT2 receptor antagonist, reducing oxidative stress and modulating cardiovascular responses . While the (6R)-enantiomer’s specific targets are less studied, structural analogs like spinacine show immunomodulatory effects via undefined pathways, possibly involving histamine or carbonic anhydrase receptors .

Advanced Research Questions

Q. How do structural modifications at the imidazo[4,5-c]pyridine core influence receptor selectivity?

Substitutions at the 1- and 5-positions (e.g., diphenylacetyl or dimethylaminophenyl groups) enhance AT2 receptor affinity, as seen in PD123319 . Computational docking studies suggest that bulky substituents stabilize hydrophobic interactions in the receptor’s ligand-binding pocket. Conversely, carboxylate group modifications (e.g., esterification) reduce activity, highlighting its role in hydrogen bonding .

Q. What analytical challenges arise in resolving (6R) and (6S) enantiomers, and how are they addressed?

Enantiomer separation requires chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC. For example, the (6S)-enantiomer of PD123319 was resolved using a Chiralpak AD-H column with hexane/isopropanol mobile phases . Mass spectrometry coupled with ion mobility spectroscopy can further distinguish conformers, though this is not yet widely applied to this compound class.

Q. What evidence supports the immunomodulatory potential of this compound?

Spinacine, a structural analog, exhibits immunomodulatory activity in marine-derived extracts, likely through interactions with lymphocyte signaling pathways. Fractionation studies using electrophoresis and in vitro assays (e.g., cytokine profiling) identified spinacine as a key bioactive component . Similar methodologies could be applied to the (6R)-enantiomer to elucidate its mechanisms.

Q. How do tautomeric forms of this compound impact its chemical reactivity and bioactivity?

X-ray studies on spinacine derivatives reveal that the N(3)-protonated tautomer predominates in crystalline states, stabilizing the amphionic form . In solution, tautomeric equilibrium may influence solubility and receptor binding. Computational simulations (e.g., DFT calculations) can predict dominant tautomers under physiological conditions.

Methodological Considerations

  • Synthetic Protocols : Prioritize asymmetric synthesis over post-synthesis resolution to minimize enantiomeric waste .
  • Analytical Workflows : Combine chiral HPLC, X-ray crystallography, and 2D-NMR (e.g., NOESY) for stereochemical validation .
  • Biological Assays : Use AT2 receptor knockout models or competitive binding assays (e.g., with angiotensin II) to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.